Plerixafor was originally developed as an antiviral agent targeting HIV but later found its primary application in oncology. The hexa(trifluoroacetate) form is a salt derivative that enhances the solubility and stability of the active compound, making it suitable for pharmaceutical formulations. The classification of plerixafor hexa(trifluoroacetate) falls under small molecule pharmaceuticals, specifically as a CXCR4 antagonist.
The synthesis of plerixafor hexa(trifluoroacetate) involves multiple steps, typically starting with the base compound plerixafor. The transformation into its trifluoroacetate salt can be achieved through the following general method:
Technical parameters such as reaction time, temperature, and concentration are critical for optimizing yield and purity.
The molecular structure of plerixafor hexa(trifluoroacetate) can be described as follows:
The three-dimensional conformation plays a significant role in its interaction with the CXCR4 receptor, facilitating effective binding and inhibition.
Plerixafor hexa(trifluoroacetate) primarily participates in reactions involving receptor binding and inhibition. Key reactions include:
The kinetics of these reactions are influenced by factors such as dosage, route of administration, and patient-specific variables.
The mechanism of action of plerixafor hexa(trifluoroacetate) involves:
Data from clinical studies indicate that combining plerixafor with granulocyte-colony stimulating factor significantly increases CD34+ cell counts in peripheral blood.
Plerixafor hexa(trifluoroacetate) exhibits several important physical and chemical properties:
These properties are essential for formulation development and therapeutic application.
Plerixafor hexa(trifluoroacetate) has several significant applications in medicine:
Plerixafor hexa(trifluoroacetate) (CAS 4069393-93-3) is a trifluoroacetic acid salt derivative of the stem cell mobilizer plerixafor. Its molecular formula is C₄₀H₄₈F₁₈N₈O₆, with a molecular weight of 1078.83 g/mol [1] [6]. The compound features a symmetric 1,4-bis(methylene)benzene core linking two identical macrocyclic tetraamine (cyclam) units. Each cyclam ring is functionalized with three trifluoroacetate groups, resulting in six trifluoroacetate anions neutralizing the protonated amine moieties [6].
X-ray crystallographic data for this specific salt remains limited in public databases. However, structural analysis suggests the trifluoroacetate anions engage in strong ionic interactions with the protonated nitrogen atoms of the cyclam rings. The electron-withdrawing trifluoromethyl groups significantly influence the compound’s electronic distribution, enhancing its solubility in polar organic solvents compared to the free base. Molecular modeling indicates a sterically constrained conformation due to the benzyl linkage, which may affect its receptor-binding kinetics [6].
Table 1: Fundamental Structural Data
Property | Value |
---|---|
CAS Registry Number | 4069393-93-3 |
Molecular Formula | C₄₀H₄₈F₁₈N₈O₆ |
Molecular Weight | 1078.83 g/mol |
IUPAC Name | 1,1'-[1,4-Phenylenebis(methylene)]bis[4,8,11-tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane] |
Chemical Category | Protected Plerixafor Salt |
Plerixafor hexa(trifluoroacetate) is typically described as a solid under standard conditions, though its precise melting point and density values are not extensively documented in open literature [6]. The compound exhibits high solubility in polar aprotic solvents like dimethyl sulfoxide and acetonitrile, moderate solubility in alcohols, and limited solubility in aqueous buffers due to its hydrophobic trifluoroacetate groups. This property makes it primarily suitable for synthetic intermediates rather than direct pharmacological use.
Stability assessments indicate sensitivity to prolonged heat exposure and hydrolysis. The trifluoroacetate groups may undergo partial cleavage under alkaline conditions, necessitating storage in anhydrous environments at low temperatures (typically –20°C). Differential scanning calorimetry studies would likely reveal thermal decomposition events above 150°C, consistent with analogous organofluorine compounds [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis is anticipated to show characteristic signals including:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key vibrational modes include:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular identity via:
Table 2: Spectroscopic Signatures
Technique | Key Diagnostic Features |
---|---|
¹H NMR | Aromatic singlet (δ 7.2–7.3 ppm), methylene singlets (δ 3.6–3.8 ppm) |
¹⁹F NMR | Singlet near δ –75 ppm |
FT-IR | C=O stretch (1675–1720 cm⁻¹), C–F stretch (1100–1200 cm⁻¹) |
HRMS | [M + H]⁺ at m/z 1079.837 (± 5 ppm) |
Plerixafor hexa(trifluoroacetate) serves primarily as a synthetic intermediate rather than a direct active pharmaceutical ingredient (API). Its chemical behavior differs significantly from the clinically approved plerixafor hydrochloride (Mozobil®):
Chemical Properties
Analytical Differentiation
Table 3: Salt Form Comparison
Property | Plerixafor Hexa(trifluoroacetate) | Plerixafor Hydrochloride |
---|---|---|
Molecular Weight | 1078.83 g/mol | 502.80 g/mol (monohydrochloride) |
Solubility | Soluble in DMSO, MeCN; insoluble in H₂O | >100 mg/mL in H₂O |
Primary Use | Synthetic intermediate | Clinical API |
Stability | Hydrolysis-sensitive | Aqueous-stable |
This comprehensive characterization establishes plerixafor hexa(trifluoroacetate) as a chemically distinct entity from therapeutic plerixafor formulations, with specific utility in synthetic chemistry and analytical applications.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1